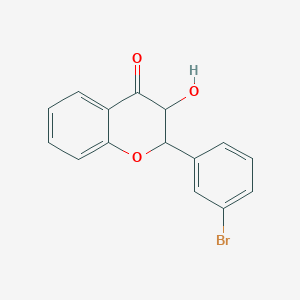![molecular formula C27H29IO2 B12606981 Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- CAS No. 651057-16-8](/img/structure/B12606981.png)
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a furan ring, which is a five-membered ring with one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes an iodine atom and a triphenylmethoxy group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodo and triphenylmethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the iodine atom can yield various hydrocarbon derivatives.
Applications De Recherche Scientifique
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The iodine atom and triphenylmethoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar furan ring structure but lacking the iodine and triphenylmethoxy groups.
2,5-Furandicarboxylic Acid: Another furan derivative with different functional groups, used in the production of bio-based plastics.
2,5-Dimethylfuran: A furan derivative used as a biofuel due to its high energy density.
Uniqueness
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is unique due to its combination of an iodine atom and a triphenylmethoxy group, which confer specific chemical and biological properties not found in simpler furan derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651057-16-8 |
|---|---|
Formule moléculaire |
C27H29IO2 |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1-iodo-4-trityloxybutyl]oxolane |
InChI |
InChI=1S/C27H29IO2/c28-25(26-19-11-20-29-26)18-10-21-30-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25-26H,10-11,18-21H2/t25-,26-/m1/s1 |
Clé InChI |
VUQBONULNHBRJU-CLJLJLNGSA-N |
SMILES isomérique |
C1C[C@@H](OC1)[C@@H](CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
SMILES canonique |
C1CC(OC1)C(CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


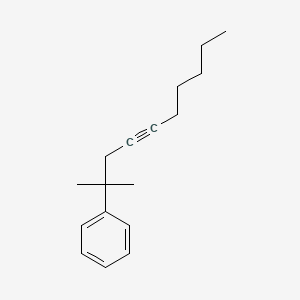
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)

![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

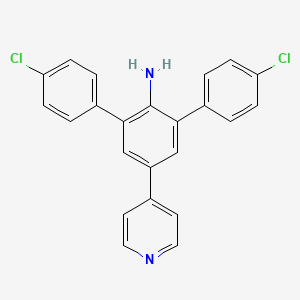
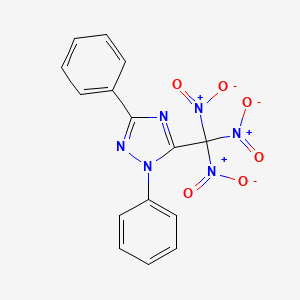
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
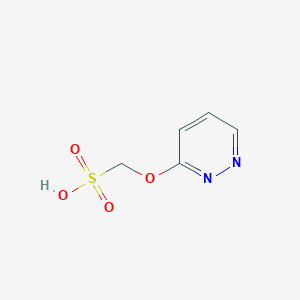
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
